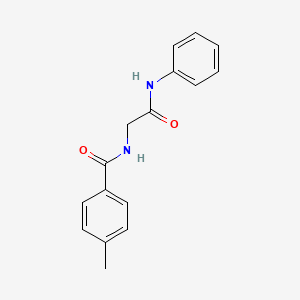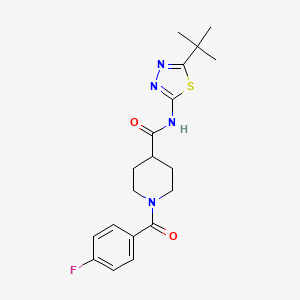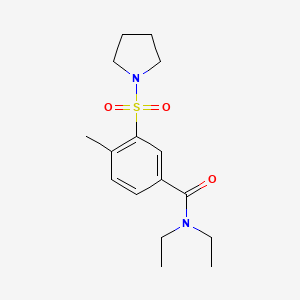
N-(4-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
説明
N-(4-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as CFM 6171, is a chemical compound that has shown promising results in scientific research for its potential use as a therapeutic agent.
作用機序
CFM 6171's mechanism of action involves the inhibition of various enzymes and receptors, such as carbonic anhydrase and histone deacetylases, which are involved in the regulation of cellular processes, including cell growth and inflammation. CFM 6171 has also been shown to modulate the activity of ion channels, such as potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CFM 6171 has been shown to have various biochemical and physiological effects, depending on the disease or condition being studied. In cancer cells, CFM 6171 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of inflammation, CFM 6171 has been shown to reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation. In animal models of neurological disorders, CFM 6171 has been shown to improve cognitive function and reduce neuronal damage.
実験室実験の利点と制限
One advantage of using CFM 6171 in lab experiments is its high potency and selectivity, which allows for the study of specific cellular processes and pathways. However, one limitation of using CFM 6171 is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
For CFM 6171 include further studies on its potential therapeutic uses, such as in the treatment of other types of cancer, inflammatory diseases, and neurological disorders. In addition, studies on the pharmacokinetics and toxicity of CFM 6171 are needed to determine its safety and efficacy in clinical trials. Furthermore, studies on the structure-activity relationship of CFM 6171 may lead to the development of more potent and selective analogs.
科学的研究の応用
CFM 6171 has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry, CFM 6171 was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Another study published in the European Journal of Medicinal Chemistry showed that CFM 6171 exhibited anti-inflammatory activity in animal models, indicating its potential use in treating inflammatory diseases. In addition, CFM 6171 has been studied for its potential neuroprotective effects in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-10(15)3-5-12(9)17-21(18,19)14-8-11(16)4-6-13(14)20-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVONZUUWGBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4445606.png)


![1-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4445644.png)
![N-(2-hydroxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445646.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenylacetamide](/img/structure/B4445653.png)
![2-[2-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4445661.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445669.png)

![3-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4445675.png)

![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
![2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4445710.png)
